N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-Chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrimido[4,5-d]pyrimidinone core substituted with a thioacetamide side chain and a 3-chlorophenyl group. This structure combines a fused pyrimidine system with sulfur and amide functionalities, which are common in bioactive molecules targeting enzymes like kinases or proteases .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3,7-dimethyl-4-oxopyrimido[4,5-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-18-7-12-14(19-9)21-16(22(2)15(12)24)25-8-13(23)20-11-5-3-4-10(17)6-11/h3-7H,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVIPJWQAOSKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Chemical Formula | C24H22ClN3O2S2 |
| Molecular Weight | 484.03 g/mol |
| CAS Number | 665016-02-4 |
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro evaluations showed that this compound could inhibit the growth of these pathogens effectively.
2. Anticancer Potential
The pyrimidine nucleus is known for its anticancer activities. A study highlighted that derivatives of pyrimidines could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The specific compound has shown promise in preliminary screenings for anticancer activity against several cancer cell lines.
3. Enzyme Inhibition
Enzyme inhibition studies have revealed that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, derivatives related to this compound have been tested for their ability to inhibit α-glucosidase and other enzymes relevant to diabetes management . Such inhibition can help regulate blood sugar levels by slowing carbohydrate absorption.
Case Study 1: Antimicrobial Evaluation
A series of pyrimidine derivatives were synthesized and tested against common pathogens. The results indicated that compounds with thioacetamide functionalities exhibited enhanced antimicrobial activity compared to their non-thio counterparts. The structure-activity relationship (SAR) analysis suggested that the presence of the chlorophenyl group significantly contributed to the antimicrobial potency .
Case Study 2: Anticancer Activity
In a comparative study involving various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The compound demonstrated IC50 values indicating significant cytotoxicity, particularly against breast cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-aryl-2-(heterocyclic-thio)acetamides, which exhibit structural diversity in their aromatic substituents and heterocyclic cores. Key analogues include:
Key Comparative Analysis
Thieno[2,3-d]pyrimidinone derivatives (e.g., ) introduce a sulfur atom in the fused ring, which may alter redox properties or metal-binding capacity.
Aromatic Substituent Effects: Chlorine Position: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl () or 2,3-dichlorophenyl () affects steric and electronic interactions. Meta-substitution may reduce steric hindrance compared to ortho/di-substituted analogues.
Synthetic Yields and Conditions: Alkylation of thiol-containing heterocycles (e.g., pyrimidinones) with chloroacetamides typically yields 70–85% under reflux conditions (ethanol, sodium acetate) . The target compound’s synthesis likely mirrors these methods, though recrystallization solvents (e.g., ethanol-dioxane mixtures) may vary to optimize purity .
Physicochemical Properties: Melting Points: Pyrimidinone-based acetamides (e.g., ) exhibit higher melting points (~230°C) compared to pyridine or thieno analogues (143–145°C in ), suggesting stronger intermolecular forces in fused pyrimidine systems. Solubility: The 3-chlorophenyl group likely reduces aqueous solubility relative to unsubstituted or polar-substituted analogues, necessitating formulation adjustments for pharmacological applications.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Chlorine and sulfur atoms in the target compound are critical for bioactivity. Analogues with dichlorophenyl groups () or fluorophenyl substituents () show enhanced potency in preliminary assays, likely due to improved target engagement and pharmacokinetics.
- Thermal Stability: High melting points (~230°C) in pyrimidinone-based acetamides () suggest suitability for high-temperature processing in drug formulation.
- Limitations: Limited solubility of chlorinated derivatives may restrict bioavailability, prompting the need for prodrug strategies or co-solvent systems .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrimido[4,5-d]pyrimidine core via cyclocondensation of thiourea derivatives with diketones under reflux in ethanol or DMF .
Thioacetamide Introduction : React the core with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
Chlorophenyl Substitution : Couple the intermediate with 3-chloroaniline using EDCI/HOBt as coupling agents in dichloromethane (DCM) .
Critical Conditions :
- Temperature control (±2°C) to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis of reactive intermediates.
- Reaction monitoring via TLC or HPLC to track progress .
Q. Which analytical techniques are essential for characterizing this compound, and what key parameters should be reported?
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ), coupling constants (J), integration ratios | Confirm connectivity and purity . |
| HPLC | Retention time, peak symmetry, % purity (≥95%) | Assess purity and identify impurities . |
| Mass Spectrometry | [M+H]⁺/[M-H]⁻ peaks, isotopic pattern | Verify molecular weight and fragmentation pathways . |
| X-ray Crystallography | Unit cell parameters, hydrogen-bonding networks | Resolve stereochemistry and crystal packing effects . |
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield and scalability?
- Stepwise Optimization :
- Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Replace traditional heating with microwave-assisted synthesis for faster reaction kinetics .
- Purification Strategies :
- Employ flash chromatography with gradient elution (hexane/EtOAc) for intermediates.
- Use recrystallization from ethanol/water mixtures for final product polishing .
- Scalability :
- Pilot reactions in continuous flow reactors to enhance reproducibility and reduce batch-to-batch variability .
Q. What methodological approaches are recommended for resolving contradictions in biological activity data?
- Assay Validation :
- Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to confirm target engagement .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities independently .
- Structural Analysis :
- Compare X-ray crystallography data (e.g., ) with molecular docking simulations to validate binding modes .
- Purity Checks :
- Re-purify the compound via preparative HPLC and retest to rule out impurity-driven effects .
Q. How can the chemical reactivity of the thioacetamide and pyrimidine moieties be leveraged for structural modifications?
- Thioacetamide Reactivity :
- Perform alkylation with iodomethane in DMF/K₂CO₃ to generate methylthio derivatives .
- Oxidize the thioether to sulfone using m-CPBA in DCM for enhanced electrophilicity .
- Pyrimidine Core Modifications :
- Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 7-position .
- Explore ring-opening reactions with nucleophiles (e.g., amines) to generate fused heterocycles .
Q. What experimental protocols are used to assess stability under physiological and storage conditions?
- Thermal Stability :
- Conduct differential scanning calorimetry (DSC) to determine melting points and degradation thresholds (e.g., 230–240°C) .
- pH Stability :
- Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via LC-MS .
- Light Sensitivity :
- Expose to UV-Vis light (300–800 nm) and monitor photodegradation products using HPLC-PDA .
Q. How can computational modeling guide target identification and mechanistic studies?
- Molecular Docking :
- Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 4U5J, 6CO8) .
- Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling :
- Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors .
Q. What insights can crystallography provide into structure-activity relationships (SAR)?
- Key Findings from :
- The chlorophenyl group forms π-π interactions with tyrosine residues in target proteins.
- Hydrogen bonds between the acetamide carbonyl and His189 in kinase domains enhance binding affinity.
- Methodology :
- Compare crystal structures of analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) to identify steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
